Cas no 1270070-12-6 ((3S)-3-AMINO-3-(2-FLUORO-4-METHYLPHENYL)PROPAN-1-OL)

(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-ol is a chiral fluorinated amino alcohol derivative with potential applications in pharmaceutical synthesis and asymmetric catalysis. Its key structural features include a stereogenic center at the 3-position, a 2-fluoro-4-methylphenyl group, and a primary alcohol functionality. The compound's fluorine substitution and methyl group enhance its metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The (S)-configuration ensures enantioselectivity in chiral synthesis. Its bifunctional nature (amine and alcohol) allows for versatile reactivity, including use as a ligand or building block for bioactive molecules. The product is typically supplied with high chemical and optical purity, suitable for demanding synthetic applications.
(3S)-3-AMINO-3-(2-FLUORO-4-METHYLPHENYL)PROPAN-1-OL structure
1270070-12-6 structure
Product name:(3S)-3-AMINO-3-(2-FLUORO-4-METHYLPHENYL)PROPAN-1-OL
CAS No:1270070-12-6
MF:C10H14FNO
MW:183.22266626358
CID:5589723
PubChem ID:130741653

(3S)-3-AMINO-3-(2-FLUORO-4-METHYLPHENYL)PROPAN-1-OL Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-AMINO-3-(2-FLUORO-4-METHYLPHENYL)PROPAN-1-OL
    • Benzenepropanol, γ-amino-2-fluoro-4-methyl-, (γS)-
    • 1270070-12-6
    • EN300-1163943
    • Inchi: 1S/C10H14FNO/c1-7-2-3-8(9(11)6-7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1
    • InChI Key: RIRUUXIAGMYBHB-JTQLQIEISA-N
    • SMILES: C(O)C[C@H](N)C1=CC=C(C)C=C1F

Computed Properties

  • Exact Mass: 183.105942232g/mol
  • Monoisotopic Mass: 183.105942232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.136±0.06 g/cm3(Predicted)
  • Boiling Point: 314.7±37.0 °C(Predicted)
  • pka: 14.86±0.10(Predicted)

(3S)-3-AMINO-3-(2-FLUORO-4-METHYLPHENYL)PROPAN-1-OL Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1163943-100mg
(3S)-3-amino-3-(2-fluoro-4-methylphenyl)propan-1-ol
1270070-12-6
100mg
$1119.0 2023-10-03
Enamine
EN300-1163943-250mg
(3S)-3-amino-3-(2-fluoro-4-methylphenyl)propan-1-ol
1270070-12-6
250mg
$1170.0 2023-10-03
Enamine
EN300-1163943-1.0g
(3S)-3-amino-3-(2-fluoro-4-methylphenyl)propan-1-ol
1270070-12-6
1g
$0.0 2023-06-08
Enamine
EN300-1163943-500mg
(3S)-3-amino-3-(2-fluoro-4-methylphenyl)propan-1-ol
1270070-12-6
500mg
$1221.0 2023-10-03
Enamine
EN300-1163943-1000mg
(3S)-3-amino-3-(2-fluoro-4-methylphenyl)propan-1-ol
1270070-12-6
1000mg
$1272.0 2023-10-03
Enamine
EN300-1163943-2500mg
(3S)-3-amino-3-(2-fluoro-4-methylphenyl)propan-1-ol
1270070-12-6
2500mg
$2492.0 2023-10-03
Enamine
EN300-1163943-10000mg
(3S)-3-amino-3-(2-fluoro-4-methylphenyl)propan-1-ol
1270070-12-6
10000mg
$5467.0 2023-10-03
Enamine
EN300-1163943-50mg
(3S)-3-amino-3-(2-fluoro-4-methylphenyl)propan-1-ol
1270070-12-6
50mg
$1068.0 2023-10-03
Enamine
EN300-1163943-5000mg
(3S)-3-amino-3-(2-fluoro-4-methylphenyl)propan-1-ol
1270070-12-6
5000mg
$3687.0 2023-10-03

Additional information on (3S)-3-AMINO-3-(2-FLUORO-4-METHYLPHENYL)PROPAN-1-OL

Compound CAS No. 1270070-12-6: (3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-ol

The compound with CAS No. 1270070-12-6, commonly referred to as (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propan-1-ol, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable subject for research and development.

CAS No. 1270070-12-6 represents a specific identifier assigned by the Chemical Abstracts Service, ensuring that this compound can be uniquely identified in scientific literature and databases. The name (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propan-1-ol provides a detailed description of its molecular structure, highlighting the presence of an amino group, a fluoro-substituted aromatic ring, and a hydroxyl group attached to a propane backbone.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging stereo-selective methodologies to ensure the correct configuration at the chiral center. The synthesis involves a multi-step process, including nucleophilic substitutions, reductions, and coupling reactions, which are optimized to achieve high yields and purity.

The structural features of this compound make it an attractive candidate for various applications. The amino group provides nucleophilic reactivity, while the hydroxyl group introduces hydrogen bonding capabilities, enhancing its solubility in polar solvents. The fluoro-substituted aromatic ring contributes to electronic properties, making it suitable for use in pharmaceuticals and agrochemicals.

In the context of drug discovery, this compound has shown promise as a lead molecule for developing bioactive agents targeting specific enzymes or receptors. Its stereochemistry plays a critical role in determining its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have demonstrated that the (3S) configuration enhances its bioavailability and reduces potential side effects.

The aromatic ring substitution pattern further influences the compound's stability and reactivity. The presence of a methyl group at the para position of the phenyl ring enhances lipophilicity, while the fluoro substituent at the ortho position introduces electronic effects that can modulate binding affinity to biological targets.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the compound's identity and purity. These methods provide detailed insights into its molecular structure and stereochemistry, ensuring compliance with quality standards in pharmaceutical development.

In conclusion, CAS No. 1270070-12-6 represents a significant advancement in organic synthesis and drug discovery. Its unique structure and stereochemistry make it a valuable tool for researchers aiming to develop innovative therapeutic agents with enhanced efficacy and safety profiles.

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